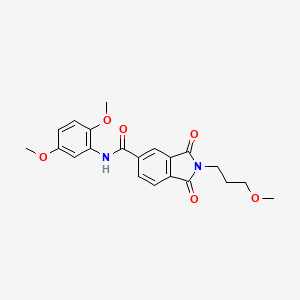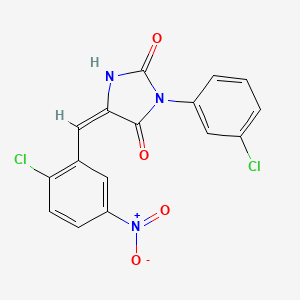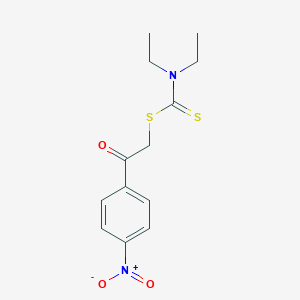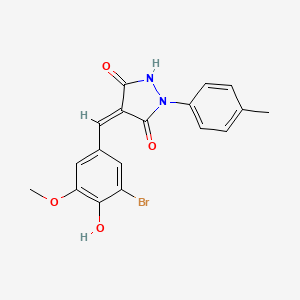
N-(2,5-dimethoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxamide
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as DPI, is a chemical compound that has been extensively studied for its potential use in scientific research. DPI is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
N-(2,5-dimethoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxamide acts as a potent inhibitor of PKC by binding to the regulatory domain of the enzyme and preventing its activation. This leads to a decrease in PKC activity and downstream signaling pathways, which ultimately results in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the activation of T cells and the release of cytokines, suggesting its potential use in the treatment of autoimmune diseases. This compound has also been shown to inhibit the replication of various viruses, including HIV and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,5-dimethoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its specificity for PKC inhibition. This allows researchers to study the specific effects of PKC inhibition on various cellular processes. However, one limitation of using this compound is its potential toxicity, as it has been shown to induce apoptosis in non-cancerous cells at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(2,5-dimethoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxamide. One area of research could focus on the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of research could focus on the potential use of this compound in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of autoimmune diseases and viral infections.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential use in scientific research, particularly in the field of cancer research. PKC is known to be overexpressed in various cancer cells, and the inhibition of PKC activity has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-27-10-4-9-23-20(25)15-7-5-13(11-16(15)21(23)26)19(24)22-17-12-14(28-2)6-8-18(17)29-3/h5-8,11-12H,4,9-10H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJRQIXTALAMBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({2-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4705290.png)
![4-(4-chlorophenyl)-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-6-(2-thienyl)nicotinonitrile](/img/structure/B4705298.png)
![3-[(2-ethylbutanoyl)amino]-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4705302.png)
![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4705310.png)

![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B4705343.png)
![4-({[(4-tert-butylphenyl)sulfonyl]amino}methyl)-N-(4-methoxyphenyl)benzamide](/img/structure/B4705351.png)
![3-{5-[(3-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4705371.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole](/img/structure/B4705378.png)
![1-(1H-benzimidazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B4705380.png)

![5,7-dimethyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4705388.png)

![[1-(2-{[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4705400.png)